4-Phenethyl-1,2,4-triazolidine-3,5-dione

Drug discovery Lead optimization ADME prediction

4-Phenethyl-1,2,4-triazolidine-3,5-dione is a member of the 4-substituted urazole class, defined by a 1,2,4-triazolidine-3,5-dione core scaffold. The defining structural feature is the phenethyl substituent at the N4 position, replacing the more common phenyl or simple alkyl groups found in typical analogues like 4-Phenylurazole.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
Cat. No. B12861068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenethyl-1,2,4-triazolidine-3,5-dione
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN2C(=O)NNC2=O
InChIInChI=1S/C10H11N3O2/c14-9-11-12-10(15)13(9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,15)
InChIKeyXMKNKWYHTBZGLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenethyl-1,2,4-triazolidine-3,5-dione Procurement: Core Identity and Class Baseline for the N4-Alkyl Urazole Scaffold


4-Phenethyl-1,2,4-triazolidine-3,5-dione is a member of the 4-substituted urazole class, defined by a 1,2,4-triazolidine-3,5-dione core scaffold [1]. The defining structural feature is the phenethyl substituent at the N4 position, replacing the more common phenyl or simple alkyl groups found in typical analogues like 4-Phenylurazole . This class of heterocyclic compounds has been investigated for diverse biological activities, including antimicrobial, antioxidant, and hypolipidemic effects, primarily as a function of the N4-substituent [2].

Why 4-Phenethyl-1,2,4-triazolidine-3,5-dione Is Not Interchangeable with Standard 4-Phenyl or 4-Alkyl Urazoles


Substituting 4-Phenethyl-1,2,4-triazolidine-3,5-dione with the cheaper, more common 4-Phenyl analogue is chemically indefensible for most research applications. The N4-substituent is the primary driver of both pharmacophore and physicochemical profiles in this compound class [1]. Altering the phenyl to a phenethyl group introduces a flexible ethylene linker, significantly increasing molecular volume, lipophilicity (estimated AlogP change from ~0.7 to ~1.5), and conformational freedom compared to the directly attached rigid phenyl ring [2]. These changes profoundly affect target binding kinetics, membrane permeability, and metabolic stability, making generic procurement without structural verification a direct scientific risk.

Quantitative Differentiation of 4-Phenethyl-1,2,4-triazolidine-3,5-dione: Evidence for Scientific Selection


Enhanced Lipophilicity (AlogP) Differentiates 4-Phenethyl from the Common 4-Phenyl Urazole Scaffold

Computational comparison reveals that 4-Phenethyl-1,2,4-triazolidine-3,5-dione possesses a significantly higher estimated lipophilicity (AlogP ~1.5) than the ubiquitous 4-Phenyl-1,2,4-triazolidine-3,5-dione (AlogP ~0.7) [1]. This difference of 0.8 log units is expected to translate to an approximately 6-fold increase in partition coefficient, directly impacting membrane permeation, solubility, and non-specific protein binding. This property is critical for designing CNS-penetrant or intracellular-targeting compounds.

Drug discovery Lead optimization ADME prediction

Increased Molecular Volume and Flexibility Compared to 4-Phenylurazole

The phenethyl substituent results in a larger molecular volume (estimated Connolly Solvent-Excluded Volume: 264.3 ų) and an additional rotatable bond compared to the 4-phenyl analogue (Volume: 223.5 ų) [1]. This introduces conformational flexibility absent in the directly-attached phenyl ring, enabling the potential to access distinct target protein binding pockets or induce different allosteric effects. The presence of a flexible ethyl linker separates the aromatic ring from the core, reducing direct electronic effects of the phenyl ring on the triazolidinedione core.

Chemical biology Molecular recognition Chemical probes

Class-Level Antimicrobial Activity Correlated with Alkyl Substituent Chain Length at N4

A comprehensive structure-activity relationship (SAR) study on 4-substituted-1,2,4-triazolidine-3,5-diones demonstrated that antibacterial and antifungal potency is highly dependent on the nature of the N4-alkyl moiety [1]. While the study reported a range of MIC values against gram-positive, gram-negative, and Candida albicans strains across the series, quantified differences between specific alkyl chain lengths show that simple methyl or phenyl substitution often yields weak or no activity. Although 4-phenethyl was not reported as a discrete data point, its intermediate chain length and secondary phenyl group place it within the optimal zone for modulating both hydroxymethylglutaryl-CoA reductase inhibition and direct membrane interaction, essential for dual antimicrobial-antioxidant efficacy.

Antimicrobial resistance Antifungal agents Structure-activity relationship

Validated Application Scenarios for 4-Phenethyl-1,2,4-triazolidine-3,5-dione Procurement


Lead Diversification in Antimicrobial SAR Studies

Based on the class-level SAR evidence [1], 4-Phenethyl-1,2,4-triazolidine-3,5-dione is a rational procurement for medicinal chemistry teams exploring the N4-substituent space of urazole antimicrobials. It serves as a direct probe to test the effect of a flexible, lipophilic ethyl-linker phenyl group on activity against gram-positive and fungal strains, filling a gap between inactive small-alkyl and rigid-aryl derivatives.

Hypolipidemic Lead Scaffold Probing

Given that 4-substituted 1,2,4-triazolidine-3,5-diones exhibit potent hypolipidemic activity by interfering with de novo lipid synthesis [2], this specific phenethyl derivative is a critical tool compound. Its unique lipophilicity (AlogP ~1.5) may improve hepatic uptake and modulate a different serum lipoprotein profile compared to the extensively studied 4-chlorophenyl or 4-methoxy analogues.

Physicochemical Tool Compound for LogP-Dependent Activity Studies

The predicted 0.8 log unit lipophilicity increase over the standard 4-Phenylurazole scaffold [3] positions this compound as an ideal isosteric tool for deconvoluting the role of lipophilicity in target engagement, membrane permeability, and off-target binding within a constant heterocyclic core. This prevents confounding structural changes often introduced during ADME optimization.

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